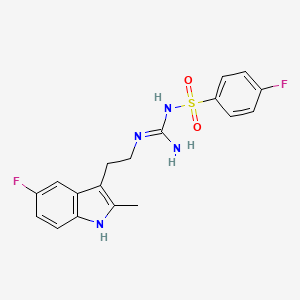

4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the para position (C4). The sulfonamide nitrogen is further linked to a carbamimidoyl group (guanidine derivative), which is connected via an ethyl chain to a 5-fluoro-2-methylindole moiety. The indole’s fluorine substitution at position 5 and methyl group at position 2 contribute to its steric and electronic properties.

Properties

IUPAC Name |

2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O2S/c1-11-15(16-10-13(20)4-7-17(16)23-11)8-9-22-18(21)24-27(25,26)14-5-2-12(19)3-6-14/h2-7,10,23H,8-9H2,1H3,(H3,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAOQSQPKIUMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The indole nucleus in 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

The compound 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide is a derivative of benzenesulfonamide, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structure

The chemical structure of 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide can be described as follows:

- Molecular Formula : C18H19F2N5O2S

- Molecular Weight : 393.44 g/mol

- CAS Number : Not specified in the available literature.

Physical Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Storage | Keep in a cool, dry place |

The biological activity of 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide is largely attributed to its interaction with various biological pathways:

- Inhibition of Carbonic Anhydrase : Similar compounds have shown effectiveness as carbonic anhydrase inhibitors, which can influence dopaminergic signaling and neuroplasticity .

- Calcium Channel Modulation : Studies indicate that sulfonamide derivatives may act as calcium channel inhibitors, affecting cardiovascular functions such as perfusion pressure and coronary resistance .

- Impact on Neurotransmitter Release : The compound may stabilize glutamate release, thereby modulating synaptic plasticity and potentially influencing behaviors related to addiction and anxiety .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Cardiovascular Effects : In vitro studies have shown that related sulfonamides can decrease perfusion pressure and improve coronary resistance in experimental models .

- Behavioral Modulation : Animal studies suggest that derivatives can attenuate nicotine-induced behavioral sensitization, indicating potential applications in addiction therapy .

Study on Perfusion Pressure

A recent study evaluated the effect of related benzenesulfonamides on perfusion pressure:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| 4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide | 0.001 | Decreased |

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |

This study indicated that the compounds could interact with cardiovascular biomolecules, leading to significant changes in perfusion pressure over time .

Docking Studies

Docking analyses have been performed to predict the interaction of the compound with calcium channels:

- Target Protein : Calcium channel (PDB ID: 6jp5)

- Binding Affinity : Theoretical models suggest strong binding interactions with calcium channel proteins, supporting the hypothesis of calcium modulation as a mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Indole-Based Carboxamides ()

Compounds such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 3) and 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (compound 4) share the 5-fluoroindole scaffold but replace the sulfonamide with a carboxamide group. Key differences:

- Target Compound : Contains a sulfonamide group (polar, acidic) and carbamimidoyl (guanidine) linker.

- Carboxamide Derivatives: Feature amide bonds (less basic) and benzophenone substituents.

- Impact : The sulfonamide in the target compound may improve solubility and metabolic stability compared to carboxamides, while the guanidine group could enhance binding affinity to basic residues in target proteins .

Benzenesulfonamide Derivatives ( and )

- 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide (): Shares the 4-fluorobenzenesulfonamide core but substitutes the indole with an imidazole and biphenyl group. The imidazole may confer metal-binding properties, whereas the indole in the target compound is more hydrophobic and structurally rigid.

- 4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (): Contains a piperidine-benzofuran substituent instead of the indole-guanidine system.

Heterocyclic Sulfonamides ( and )

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Integrates a pyrazolopyrimidine-chromenone scaffold. The chromenone’s conjugated system may enhance π-π stacking, while the target compound’s indole offers planar rigidity.

- 3-fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide (): Features an isothiazolidinone ring, which introduces sulfone groups that could modulate oxidative stability .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

The sulfonamide group is common in antagonists (e.g., α2A/5-HT7 in ), while the guanidine group may target basic residues in binding pockets. In contrast, ’s imidazole-containing sulfonamide may interact with orexin receptors due to its biphenyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.